molecular formula C7H6FNO B2468939 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine CAS No. 2470438-70-9

6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Cat. No. B2468939
CAS RN: 2470438-70-9
M. Wt: 139.129
InChI Key: ZKZBOAZBOXKZGC-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is a chemical compound with the molecular formula C7H6FNO . It has an average mass of 139.127 Da and a monoisotopic mass of 139.043335 Da .


Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is characterized by a five-membered heteroaromatic ring fused with a pyridine derivative . This structure is frequently used in drug research due to its structural similarity with DNA bases such as adenine and guanine .


Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Scientific Research Applications

Chemical Synthesis and Ligand Behavior

Compounds structurally related to 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine have been explored for their unique chemical synthesis capabilities and ligand behavior in complex formations. For instance, the study by Song et al. (2016) introduces a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of polysubstituted and fused pyridines, highlighting a method that might be applicable to derivatives of 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine for creating diverse molecular structures under metal-free conditions (Song et al., 2016).

Fluorescence Sensing and Imaging

The development of fluorescent chemosensors for ion detection is another area of research that could be relevant to the applications of 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine. Maity et al. (2018) synthesized fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione framework, demonstrating high selectivity and sensitivity for Fe3+/Fe2+ ions. These compounds were applied in imaging Fe3+ in living cells, suggesting that fluorinated derivatives might serve as effective chemosensors and imaging agents (Maity et al., 2018).

Novel Drug Discoveries and Biological Applications

Although the request specifically excludes drug use and dosage information, the structural motif of pyridines, including fluorinated derivatives, plays a significant role in medicinal chemistry. For example, novel fluorosubstituted compounds have been investigated for their anticancer activity, suggesting that derivatives of 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine might also hold potential in drug discovery and biological research aimed at developing new therapeutic agents (Hammam et al., 2005).

Environmental Monitoring and Analysis

The role of fluorinated compounds in environmental monitoring and analysis, particularly in the study of per- and polyfluoroalkyl substances (PFAS), is noteworthy. The total oxidizable precursor (TOP) assay, for instance, involves the detection and analysis of PFAS precursors in contaminated sites, highlighting the importance of understanding the behavior and transformation of fluorinated compounds in the environment (Martin et al., 2019).

Future Directions

Fused pyridine heterocyclic ring derivatives, such as 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Therefore, the development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives is quite important .

properties

IUPAC Name

6-fluoro-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZBOAZBOXKZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2H,3H-furo[2,3-b]pyridine

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